molecular formula C8H3F3N2O2 B1305694 4-Nitro-2-(trifluoromethyl)benzonitrile CAS No. 320-47-8

4-Nitro-2-(trifluoromethyl)benzonitrile

Cat. No. B1305694
CAS RN: 320-47-8
M. Wt: 216.12 g/mol
InChI Key: AGKQJEFSEQHGTA-UHFFFAOYSA-N
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Description

4-Nitro-2-(trifluoromethyl)benzonitrile is a chemical compound used as a pharmaceutical intermediate . It has a molecular formula of C8H3F3N2O2 .


Synthesis Analysis

The synthesis of 4-Nitro-2-(trifluoromethyl)benzonitrile involves several steps. Under nitrogen protection, 3-nitro-4-chlorobenzotrifluoride, prussiate, catalyst I, catalyst II, and solvent N-methyl pyrilidone are added successively in a reactor . The reaction is heated under mechanical stirring, with the temperature controlled at 185-195°C . The reaction is allowed to proceed for 5-9 hours . The product, 2-nitro-4-trifluoromethylbenzonitrile, is obtained by rectification .


Molecular Structure Analysis

The molecular structure of 4-Nitro-2-(trifluoromethyl)benzonitrile can be found in various databases .


Chemical Reactions Analysis

The chemical reactions involving 4-Nitro-2-(trifluoromethyl)benzonitrile are complex. For instance, one synthesis process involves an ammonolysis reaction carried out on 4-trichloromethyl-3-nitrobenzotrifluoride by ammonia to obtain 2-nitro-4-trifluoromethylbenzonitrile .


Physical And Chemical Properties Analysis

4-Nitro-2-(trifluoromethyl)benzonitrile has a molecular weight of 216.12 . It is a solid with a melting point of 49-53°C .

Scientific Research Applications

Safety and Hazards

4-Nitro-2-(trifluoromethyl)benzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-nitro-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N2O2/c9-8(10,11)7-3-6(13(14)15)2-1-5(7)4-12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKQJEFSEQHGTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379692
Record name 4-Nitro-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-2-(trifluoromethyl)benzonitrile

CAS RN

320-47-8
Record name 4-Nitro-2-(trifluoromethyl)benzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitro-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitro-2-(trifluoromethyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-NITRO-2-(TRIFLUOROMETHYL)BENZONITRILE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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